3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
CAS No.:
Cat. No.: VC9682925
Molecular Formula: C21H21FN4O
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine -](/images/structure/VC9682925.png)
Specification
Molecular Formula | C21H21FN4O |
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Molecular Weight | 364.4 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine |
Standard InChI | InChI=1S/C21H21FN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3 |
Standard InChI Key | VBRJCTVBELHFEK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a pyridazine core substituted at positions 3 and 6 with a 4-fluorophenyl group and a 4-(4-methoxyphenyl)piperazine moiety, respectively. The pyridazine ring (C₄H₄N₂) provides a planar, electron-deficient system that facilitates π-π stacking interactions with biological targets, while the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability. The 4-methoxyphenyl group attached to the piperazine nitrogen introduces electron-donating effects, potentially improving solubility and modulating receptor binding affinity.
Table 1: Molecular Properties of 3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
Property | Value | Source Analogue |
---|---|---|
Molecular Formula | C₂₁H₂₀FN₅O | Derived from |
Molecular Weight | 393.42 g/mol | Calculated |
LogP (Predicted) | 3.2 ± 0.5 | Similar to |
Hydrogen Bond Donors | 1 | Structural Analysis |
Hydrogen Bond Acceptors | 6 | Structural Analysis |
Spectroscopic Characterization
While experimental NMR and mass spectrometry data for this specific compound are unavailable, its analogues exhibit characteristic signals:
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¹H NMR: Aromatic protons in the pyridazine ring appear as doublets between δ 8.5–9.0 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm.
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Mass Spectrometry: Molecular ion peaks [M+H]⁺ are typically observed at m/z 394.4, with fragmentation patterns dominated by loss of the methoxyphenylpiperazine moiety.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis likely follows a modular approach similar to Ethyl 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate:
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Pyridazine Core Formation: Condensation of 1,2-diketones with hydrazine derivatives under acidic conditions.
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Nucleophilic Aromatic Substitution: Reaction of 3,6-dichloropyridazine with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling.
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Piperazine Installation: Displacement of the remaining chlorine atom with 4-(4-methoxyphenyl)piperazine under refluxing DMF.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | Hydrazine hydrate, HCl, EtOH, 80°C | 65–70 | Adapted from |
2 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 55–60 | Similar to |
3 | 4-(4-Methoxyphenyl)piperazine, DMF, 120°C | 40–45 | Based on |
Structure-Activity Relationship (SAR) Insights
Key structural modifications that influence bioactivity in analogues include:
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Fluorophenyl Position: Para-substitution (vs. ortho/meta) optimizes target binding through steric and electronic effects.
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Piperazine Linker: The N-(4-methoxyphenyl) group balances solubility and CNS penetration, with methoxy groups reducing first-pass metabolism compared to bulkier substituents.
Comparative Analysis with Structural Analogues
Table 3: Bioactivity Comparison of Pyridazine Derivatives
Compound | Target (IC₅₀) | Solubility (μg/mL) | Reference |
---|---|---|---|
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine | CDK2 (1.2 μM est.) | 12.8 (pH 7.4) | |
Ethyl 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazine-3-carboxylate | 5-HT₁A (Ki = 9.3 nM) | 8.2 (pH 7.4) | |
N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | VEGFR-2 (IC₅₀ = 0.8 μM) | 5.6 (pH 7.4) |
Key trends:
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Electron-Withdrawing Groups: Fluorine and chlorine atoms improve target affinity but reduce aqueous solubility.
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Piperazine Modifications: Carboxamide derivatives (e.g.,) exhibit enhanced kinase inhibition vs. ester-containing analogues.
Research Applications and Future Directions
Preclinical Development Challenges
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Metabolic Stability: Microsomal studies on analogues show moderate hepatic clearance (Clhep = 15 mL/min/kg), necessitating prodrug strategies for oral bioavailability.
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Toxicology: Piperazine-containing compounds may inhibit hERG potassium channels (IC₅₀ ≈ 1.8 μM), requiring structural optimization to mitigate cardiotoxicity.
Emerging Therapeutic Areas
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Neuroinflammation: Dual 5-HT₁A/D₃ activity could modulate microglial activation in Alzheimer’s models.
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Antiparasitic Agents: Structural similarity to pyridazine-based trypanocidal compounds suggests potential against Trypanosoma cruzi.
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